molecular formula C16H23Cl2N3O2 B8237396 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

Cat. No.: B8237396
M. Wt: 360.3 g/mol
InChI Key: MNLNVLUOQCWEAS-UHFFFAOYSA-N
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Description

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based proteolysis targeting chimeras (PROTACs). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination and serves as a basic building block for creating protein degrader libraries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalyst Selection: Choosing appropriate nanocatalysts for hydrogenation.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.

    Purification: Employing purification techniques like crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets include proteins that are tagged for degradation by the ubiquitin ligase complex .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known cereblon ligand used in the development of PROTACs.

    Lenalidomide: Another cereblon ligand with similar applications in protein degradation.

    Pomalidomide: A derivative of thalidomide with enhanced activity in targeting proteins for degradation.

Uniqueness

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is unique due to its functionalized structure, which allows for rapid conjugation with carboxyl linkers and its versatility in linker attachment via reductive amination. This makes it a valuable building block for creating diverse protein degrader libraries .

Properties

IUPAC Name

3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNVLUOQCWEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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